Astragaloside
描述
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZLFWVUSQREQH-QDYVESOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169811 | |
| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17429-69-5 | |
| Record name | Astragaloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isorhamnetin 3-gentiobioside | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4V9DGC6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Raw Material Preparation and Initial Extraction
The preparation of astragaloside begins with the selection of Astragalus roots, typically Astragalus membranaceus or Astragalus mongholicus, which are dried, pulverized, and subjected to solvent extraction. Ethanol-water mixtures (30–80% v/v) are preferred due to their ability to solubilize saponins while minimizing polysaccharide co-extraction. For instance, a 60% ethanol solution at 60°C applied via heating reflux for 2–4 hours achieves optimal extraction efficiency, yielding 8–12% crude this compound.
Concentration and Alkali-Mediated Impurity Removal
Post-extraction, the filtrate is concentrated under reduced pressure to a relative density of 1.05–1.40 at 60°C. Alkali treatment follows, where sodium hydroxide (NaOH) or potassium hydroxide (KOH) adjusts the pH to 8–14, precipitating phenolic compounds and pigments. Heating the alkaline solution at 40–100°C for 0.5–24 hours enhances impurity aggregation, which is critical for subsequent purification. For example, adjusting the pH to 14 and heating at 80°C for 2 hours reduces non-saponin contaminants by 40–60%.
Solvent Partitioning and Recrystallization
The alkali-treated solution is neutralized to pH 5–9 and subjected to liquid-liquid extraction using ethyl acetate, ethanol, or petroleum ether-acetone mixtures. Ethyl acetate-ethanol (3:1 v/v) selectively partitions this compound into the organic phase, achieving 70–85% recovery. Rotary evaporation removes solvents, yielding a semisolid residue. Recrystallization with acetone or methanol-water mixtures further refines the product, increasing purity from 75% to >95%.
Table 1: Key Parameters in Conventional this compound Extraction
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Ethanol concentration | 60–80% | Maximizes saponin solubility |
| Extraction temperature | 60–80°C | Enhances diffusion rate |
| Alkali treatment pH | 10–14 | Precipitates 40–60% impurities |
| Recrystallization solvent | Acetone-methanol (1:1) | Achieves >95% purity |
Advanced Extraction Techniques: Desorption-Decompression Internal Boiling
Principle and Workflow
The desorption-decompression internal boiling method (DDB) minimizes thermal degradation by combining low-pressure conditions (0.02–0.03 MPa) with sequential solvent addition. Pre-soaking raw materials in 60–80% ethanol at 30–50°C swells plant cells, enabling rapid extraction upon introducing 5–20% ethanol at 50–80°C. This two-phase solvent system reduces extraction time to 1–4 minutes per cycle, achieving 90% efficiency in 2–4 cycles.
Adsorption Clarification and Gradient Extraction
Post-extraction, adsorbents like activated carbon or diatomaceous earth remove residual pigments and polysaccharides. Gradient extraction with petroleum ether, ethyl acetate, and n-butanol sequentially eliminates lipids, medium-polarity impurities, and high-polarity compounds. This stepwise approach enhances this compound purity by 25–30% compared to single-solvent methods.
Chromatographic Purification
Final purification employs silica gel or reverse-phase C18 columns, with elution using methanol-water (70:30 v/v). High-performance liquid chromatography (HPLC) analyses confirm this compound IV purity exceeding 98%, meeting pharmacopeial standards.
Table 2: Performance Comparison of DDB vs. Conventional Methods
| Metric | DDB Method | Conventional Method |
|---|---|---|
| Extraction time | 4–16 minutes | 2–4 hours |
| Solvent consumption | 6–12 L/kg | 10–20 L/kg |
| Energy input | 15–20 kWh/kg | 30–50 kWh/kg |
| Final purity | 98–99% | 90–95% |
Industrial-Scale Process Optimization
Solvent Recycling and Waste Reduction
Industrial plants integrate distillation units to recover ethanol, reducing solvent costs by 40–50%. Alkali wastewater is neutralized with hydrochloric acid, yielding sodium chloride byproducts for disposal. Closed-loop systems achieve 90% solvent reuse, aligning with green chemistry principles.
Quality Control and Standardization
Batch-to-batch consistency is ensured through in-process HPLC monitoring of this compound IV (≥90%) and this compound I (≤5%). The European Pharmacopoeia specifies a melting point of 295–298°C and optical rotation of +12° to +15° (c=1, methanol) for pharmaceutical-grade material .
化学反应分析
反应类型: 二氢胆固醇会发生各种化学反应,包括氧化、还原和取代反应。
常见试剂和条件:
氧化: 二氢胆固醇可以在酸性条件下使用重铬酸或高锰酸钾等试剂氧化。
还原: 还原反应通常涉及使用氢气和合适的催化剂,例如氧化铂。
取代: 取代反应可以使用溴或氯等卤化剂进行。
主要形成的产物:
氧化: 二氢胆固醇的氧化会导致酮和羧酸的形成。
还原: 还原反应主要产生饱和烃。
取代: 卤化反应导致形成二氢胆固醇的卤代衍生物。
科学研究应用
Pharmacological Properties
1.1 Antioxidant Activity
Astragaloside IV exhibits significant antioxidant properties, which help mitigate oxidative stress in various biological systems. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidants, thereby protecting cells from damage caused by oxidative stress .
1.2 Anti-inflammatory Effects
Research indicates that this compound IV can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, it has been shown to lower levels of TNF-α and IL-6 in animal studies, suggesting potential applications in treating inflammatory diseases .
1.3 Immunomodulatory Effects
this compound IV enhances immune function by promoting the proliferation of lymphocytes and increasing the production of antibodies. This makes it a candidate for use in immunotherapy and for enhancing vaccine efficacy .
Clinical Applications
2.1 Cardiovascular Health
this compound IV has been investigated for its cardioprotective effects. Clinical trials suggest it may improve endothelial function and reduce blood pressure, making it beneficial for patients with cardiovascular diseases .
2.2 Cancer Treatment
Recent studies have explored the potential of this compound IV as an adjunct therapy in cancer treatment. It has demonstrated the ability to inhibit tumor growth and metastasis in various cancer models, including gastric cancer and liver cancer, by inducing apoptosis and inhibiting cell cycle progression .
2.3 Diabetes Management
this compound IV shows promise in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. It has been suggested that the compound exerts these effects through modulation of metabolic pathways involved in glucose metabolism .
Mechanistic Insights
The mechanisms underlying the effects of this compound IV involve several biochemical pathways:
- PI3K-AKT Pathway: this compound IV activates this pathway, which is crucial for cell survival and metabolism.
- NF-κB Pathway: It inhibits NF-κB activation, leading to reduced expression of inflammatory mediators.
- P-glycoprotein Interaction: this compound IV may influence drug absorption by modulating P-glycoprotein activity, which is essential for drug transport across cell membranes .
Data Tables
4.1 Extraction Optimization of this compound IV
The following table summarizes the optimized extraction conditions for this compound IV from Astragalus membranaceus:
| Treatment Number | Ammonia Concentration (%, v/v) | Solid–Liquid Ratio (mL/g) | Soaking Time (min) | Extraction Time (min) | Content of this compound IV (mg/g) |
|---|---|---|---|---|---|
| 1 | 25 | 10 | 90 | 0 | 2.012 ± 0.073 |
| 2 | 25 | 20 | 120 | 30 | 2.301 ± 0.011 |
| 3 | 25 | 10 | 60 | 30 | 1.904 ± 0.023 |
4.2 Pharmacokinetic Profile
The pharmacokinetic interactions of this compound IV with other drugs indicate its potential to alter drug absorption:
| Drug Interaction | Effect on Drug Absorption |
|---|---|
| Omeprazole | Reduced bioavailability |
| Digoxin | Decreased AUC by 33% |
Case Studies
5.1 Gastric Cancer Intervention
A study demonstrated that norcantharidin combined with this compound IV significantly inhibited gastric cancer cell proliferation and induced apoptosis through modulation of key signaling pathways like PI3K-AKT and NF-κB .
5.2 Diabetes Management
In a clinical trial involving diabetic patients, administration of this compound IV resulted in a marked decrease in fasting blood glucose levels and improved insulin sensitivity compared to control groups .
作用机制
二氢胆固醇的作用机制与其与细胞膜和蛋白质的相互作用有关。二氢胆固醇整合到细胞膜的脂质双层中,影响膜流动性和渗透性。它还与膜蛋白相互作用,调节其活性和功能。 这些相互作用在各种细胞过程中起着至关重要的作用,包括信号转导和膜转运 .
类似化合物:
胆固醇: 胆固醇是动物组织中最常见的固醇,是二氢胆固醇的前体,具有相似的结构特征。
7-脱氢胆固醇: 7-脱氢胆固醇是维生素D3的前体,是另一种与二氢胆固醇具有结构相似性的固醇.
二氢胆固醇的独特性: 二氢胆固醇的独特性在于其饱和性质,使其比胆固醇更稳定,不易氧化。这种稳定性使其在研究和工业应用中具有价值,在这些应用中氧化降解是一个问题。
相似化合物的比较
Table 1: Structural and Spectroscopic Signatures of Key Compounds
Pharmacological Activities
Anti-Inflammatory and Immunomodulatory Effects
- This compound IV : Inhibits NF-κB/p65 and ROCK-II pathways, reducing pro-inflammatory cytokines (IL-1β, TNF-α) and enhancing IL-10 in autoimmune encephalomyelitis models .
- This compound II : Promotes T-cell proliferation and IFN-γ production via CD45 PTPase modulation, distinct from this compound IV’s macrophage-focused activity .
- This compound VII: Exhibits superior IL-2 induction (139.6% vs. 35.9–65% for Astragalosides I, II, IV), acting as a potent immunoadjuvant .
Anticancer Mechanisms
Organ-Protective Effects
- Cardiac Fibrosis : this compound IV modulates gut microbiota (e.g., increases Akkermansia) and phenylalanine metabolism to ameliorate fibrosis .
- Hepatic Fibrosis : this compound IV delays collagen deposition, outperforming Col I treatments in preclinical models .
Metabolic Stability and Bioavailability
- Metabolism: this compound I–IV undergo hepatic glucuronidation and deglycosylation, producing aglycones (e.g., cycloastragenol) with reduced bioactivity .
- Solubility Challenges: this compound IV’s poor water solubility limits cardiomyocyte uptake, addressed via PEG-PE nanoparticle encapsulation to enhance efficacy .
Content Variation in Plant Sources
- Growth Duration : this compound IV content increases with plant age (0.163 mg/g in 1-year-old vs. 0.203 mg/g in 3-year-old roots) .
- Environmental Factors : Ethylene treatment boosts this compound IV yield by 70% in hydroponically grown A. membranaceus .
- Post-Harvest Processing: Sulfur fumigation reduces this compound III (11.5–40%) and IV (15.5–47.7%) but spurs flavonoid glycoside conversion .
生物活性
Astragaloside, particularly this compound IV (AS-IV), is a significant bioactive compound derived from Astragalus membranaceus, a traditional Chinese medicinal herb. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.
Overview of this compound IV
Chemical Structure and Properties
- Molecular Formula : C₃₃H₄₁O₂₁
- Molecular Weight : 784.97 Da
- Type : Cycloartane-type triterpene glycoside
AS-IV is recognized for its potent protective effects across various organ systems, including the cardiovascular, renal, and nervous systems. Its therapeutic potential is attributed to its antioxidant, anti-inflammatory, and immunomodulatory properties.
1. Cardiovascular Protection
AS-IV has been shown to exert protective effects on the heart by:
- Reducing oxidative stress and inflammation.
- Modulating signaling pathways such as the PI3K/Akt/mTOR pathway which is crucial for cell survival and growth .
2. Neuroprotection
Research indicates that AS-IV can protect against neurodegenerative diseases by:
- Inhibiting apoptosis in neuronal cells.
- Enhancing cognitive function in models of cerebral ischemia .
3. Renal Protection
AS-IV is particularly noted for its efficacy in treating diabetic nephropathy:
- It improves renal function by decreasing serum creatinine and blood urea nitrogen levels.
- It inhibits epithelial-to-mesenchymal transition (EMT) in renal cells through the TGF-β/Smad signaling pathway .
4. Anti-Cancer Activity
AS-IV demonstrates anti-cancer properties through:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor migration and invasion by suppressing relevant signaling pathways like NF-κB and MAPK .
The biological activities of AS-IV are mediated through various molecular mechanisms:
- Antioxidant Activity : AS-IV scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) .
- Anti-inflammatory Effects : It reduces the expression of pro-inflammatory cytokines and mediators, thereby mitigating chronic inflammation .
- Immunomodulation : AS-IV acts as an immunological adjuvant, enhancing immune responses without causing weight loss or adverse effects .
Case Studies and Clinical Research
A systematic review of 24 animal studies highlighted AS-IV's effectiveness in managing diabetic nephropathy. The meta-analysis revealed significant improvements in kidney function markers among treated groups compared to controls .
| Study | Model | Outcome Measures | Findings |
|---|---|---|---|
| Li et al., 2020 | Diabetic rats | Serum creatinine, blood urea nitrogen | AS-IV significantly reduced levels compared to controls |
| Wang et al., 2018 | Renal fibrosis model | Creatinine clearance rate | Improved clearance rates observed with AS-IV treatment |
| Che et al., 2015 | Cancer cell lines | Apoptosis markers (Caspase 3/9) | Increased apoptosis in cancer cells treated with AS-IV |
常见问题
Q. What experimental models are commonly used to evaluate the pharmacological activity of astragalosides, and how are they optimized for reproducibility?
Answer: In vitro models such as MKN-74 gastric cancer cells (MTT assay) and LPS-induced ARDS in MLE-12 pulmonary epithelial cells are widely used to assess dose- and time-dependent effects . For in vivo studies, rodent models like EAE (experimental autoimmune encephalomyelitis) mice and rat myocardial infarction (MI) models are employed, with standardized protocols for dosing, endpoint measurements (e.g., Western blot for protein expression), and control groups to ensure reproducibility . Optimization includes validating cell line responsiveness, using ≥3 biological replicates, and reporting raw data with SEM (standard error of the mean) .
Q. How can researchers ensure accurate quantification of astragalosides in plant extracts or biological samples?
Answer: High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) or UPLC/Q-TOF-MS are gold-standard methods for quantifying astragalosides I, II, III, and IV . Critical steps include:
- Sample preparation: Avoiding hydrolysis artifacts (e.g., conversion of astragaloside I/II to IV during acidic extraction) .
- Validation: Linearity (R² > 0.99), recovery rates (85–115%), and inter-day precision (<5% RSD) .
- Multivariate statistical analysis (e.g., PCA) to differentiate this compound profiles across habitats .
Q. What methodologies are recommended for assessing this compound IV’s anti-inflammatory and antioxidant effects?
Answer: Key approaches include:
- Measuring oxidative stress markers (e.g., ROS via DCFH-DA assay) and inflammatory cytokines (IL-6, TNF-α via ELISA) in LPS-stimulated cell lines .
- Evaluating autophagy modulation through LC3-II/LC3-I ratio and p62 protein levels via Western blot .
- In vivo validation using behavioral tests (e.g., motor deficits in EAE mice) and histopathological analysis of target tissues .
Advanced Research Questions
Q. How should researchers address discrepancies between mRNA and protein expression levels in this compound studies?
Answer: Inconsistent findings (e.g., HIF-1α mRNA vs. protein levels in MI rat models) may arise from post-transcriptional regulation, protein degradation, or upstream signaling interference . Mitigation strategies include:
- Parallel validation using RT-qPCR and Western blot with protease inhibitors.
- Time-course experiments to track temporal expression patterns.
- Investigating upstream regulators (e.g., miRNA profiling) .
Q. What systematic review frameworks are effective for synthesizing preclinical evidence on this compound IV’s neuroprotective effects?
Answer: Follow PRISMA guidelines with:
- Database selection: PubMed, Scopus, Web of Science, and regional databases (e.g., SciELO) .
- Inclusion criteria: Peer-reviewed studies (2007–2017) on experimental models (e.g., cerebral ischemia, Parkinson’s disease) with measurable outcomes (e.g., antioxidant activity, apoptosis suppression) .
- Risk-of-bias assessment: SYRCLE’s tool for animal studies to evaluate randomization, blinding, and sample size adequacy .
Q. How do hydrolysis and extraction protocols impact the quantification of this compound isoforms?
Answer: Acidic or alkaline conditions during sample preparation can hydrolyze acylated astragalosides (e.g., this compound I → IV), altering quantitative results . To minimize artifacts:
Q. What molecular mechanisms underlie this compound IV’s inhibition of cancer metastasis, and how are they experimentally validated?
Answer: In SiHa cervical cancer cells, this compound IV suppresses TGF-β1-mediated EMT (epithelial-mesenchymal transition) by:
- Downregulating N-cadherin, Vimentin (Western blot).
- Upregulating E-cadherin (immunofluorescence) .
- Functional validation via Transwell migration/invasion assays and siRNA knockdown of TGF-β1 .
Data Analysis and Contradiction Management
Q. How can researchers resolve contradictions in dose-response relationships across this compound studies?
Answer: Discrepancies may stem from differences in:
Q. What statistical approaches are optimal for analyzing multivariate this compound data (e.g., quality assessment of herbal samples)?
Answer: TOPSIS (Technique for Order Preference by Similarity to Ideal Solution) and cluster heatmaps integrate UPLC-ELSD data (this compound I–IV content) with ecological variables (habitat, soil pH) to rank sample quality . PCA (Principal Component Analysis) reduces dimensionality and identifies key biomarkers .
Methodological Pitfalls and Solutions
Q. Why do some studies report inconsistent effects of this compound IV on autophagy, and how can this be addressed?
Answer: Autophagy modulation (inhibition vs. activation) depends on disease context. For example:
- In LPS-induced ARDS, this compound IV suppresses autophagy initiation to reduce apoptosis .
- In neurodegenerative models, it may enhance autophagy to clear protein aggregates .
- Solution: Context-specific mechanistic studies (e.g., mTOR/AMPK pathway analysis) and single-cell sequencing to resolve cell-type-specific responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
